
Methyl 3,6-dichloro-5-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both chlorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The esterification of the resulting carboxylic acid derivative with methanol yields the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.
Carboxylic Acid: From ester hydrolysis.
Applications De Recherche Scientifique
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The electron-withdrawing effects of the trifluoromethyl and chlorine groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
- 3,6-Dichloro-4-methylpyridazine
- 2-Amino-3-chloro-5-trifluoromethylpyridine
Comparison: Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The ester group also provides additional functionalization possibilities, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C8H4Cl2F3NO2 |
|---|---|
Poids moléculaire |
274.02 g/mol |
Nom IUPAC |
methyl 3,6-dichloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-4(9)2-3(6(10)14-5)8(11,12)13/h2H,1H3 |
Clé InChI |
KDXSDKATBQEVAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
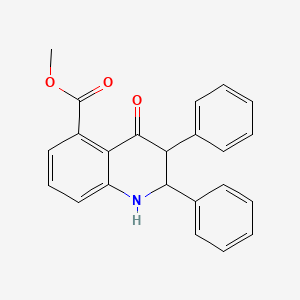
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
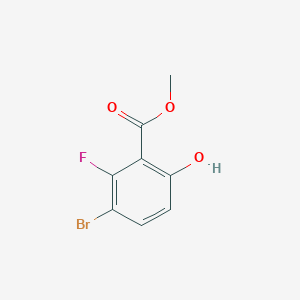
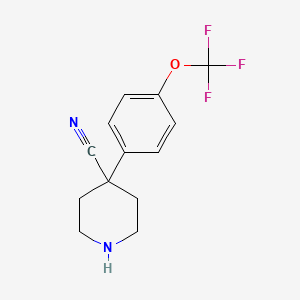
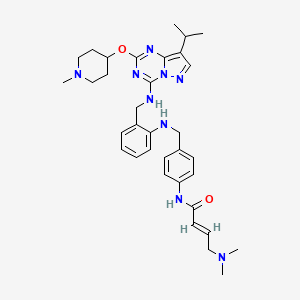
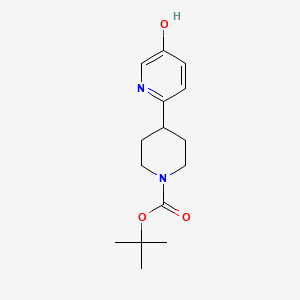
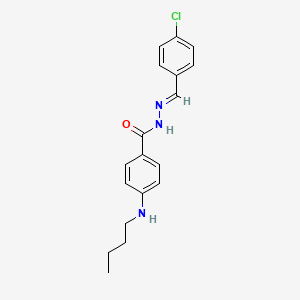
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

